molecular formula C25H33N3O B2974116 3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 922033-67-8

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No.: B2974116
CAS No.: 922033-67-8
M. Wt: 391.559
InChI Key: BAVLVLLIEQUDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. Its molecular architecture integrates a 1,2,3,4-tetrahydroquinoline moiety, a privileged structure frequently found in compounds targeting receptor tyrosine kinases , with a pyrrolidine-ethyl linker and a 3,5-dimethylbenzamide cap. This specific arrangement is designed to probe the ATP-binding pockets of various kinases, which are critical signaling proteins involved in cellular proliferation and survival. Research into this compound and its analogs focuses on their potential as targeted cancer therapeutics , where inhibiting specific kinase pathways can induce apoptosis in malignant cells. The structural components suggest potential for optimizing selectivity and potency against a defined kinase profile. As a research-grade chemical tool, it enables the investigation of complex signal transduction mechanisms and the validation of novel oncology drug targets . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-18-13-19(2)15-22(14-18)25(29)26-17-24(28-11-4-5-12-28)21-8-9-23-20(16-21)7-6-10-27(23)3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVLVLLIEQUDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide (CAS Number: 946362-58-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C21H26N2OC_{21}H_{26}N_{2}O and a molecular weight of 322.4 g/mol. The structure features a benzamide core substituted with dimethyl and tetrahydroquinoline groups, which are crucial for its biological activity.

PropertyValue
Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
CAS Number 946362-58-9

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities, including:

  • Antidepressant Effects: Studies suggest that the compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.
  • Neuroprotective Properties: Its structural components may provide protective effects against neurodegenerative diseases by modulating oxidative stress and apoptosis in neuronal cells.
  • Antinociceptive Activity: Preliminary findings indicate potential pain-relieving properties through the modulation of pain pathways.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Serotonin Receptor Modulation: The tetrahydroquinoline moiety may interact with serotonin receptors, enhancing serotonergic transmission.
  • Inhibition of Monoamine Oxidase (MAO): Some studies suggest that this compound may inhibit MAO activity, leading to increased levels of neurotransmitters.
  • Calcium Channel Blockade: The compound might also affect calcium channels involved in neurotransmitter release.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antidepressant Study:
    • A randomized controlled trial examined the effects of the compound on patients with major depressive disorder. Results indicated significant improvements in depression scores compared to placebo .
  • Neuroprotection Research:
    • In vitro studies demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential role in protecting against neurodegeneration .
  • Pain Relief Investigation:
    • Animal models tested the antinociceptive effects of the compound using formalin-induced pain tests. Results showed a notable reduction in pain responses .

Discussion

The findings surrounding the biological activity of this compound highlight its potential as a therapeutic agent for mood disorders and neurodegenerative conditions. However, further research is necessary to fully elucidate its mechanisms and optimize its pharmacological profiles.

Comparison with Similar Compounds

Core Structural Features

The target compound’s benzamide-THQ-pyrrolidine architecture contrasts with heterocyclic cores in analogs from literature:

  • Thiazolo-pyrimidines (11a, 11b in ) : These derivatives feature fused thiazole-pyrimidine rings with substituents like substituted benzylidenes and methylfuran groups.
  • Pyrimidoquinazoline (12 in ) : A dihydro-pyrimidoquinazoline core with methylfuran and carbonitrile substituents.
  • Triazine-pyrrolidine hybrids (): A triazine core functionalized with dimethylamino and pyrrolidinyl groups.

Key Differences :

  • The target’s benzamide group provides polarity distinct from the thiazolo-pyrimidine or pyrimidoquinazoline cores.
  • The THQ moiety introduces partial aromaticity and rigidity absent in the more flexible pyrrolidine-containing triazine derivatives.

Physicochemical Properties

A comparative analysis is summarized below:

Compound Molecular Weight Core Structure Key Functional Groups Melting Point (°C) IR Key Bands (cm⁻¹)
Target Compound ~450 (estimated) Benzamide, THQ, Pyrrolidine Amide, Aromatic methyl, Pyrrolidine Not reported ~1650 (C=O amide)
11a (Thiazolo-pyrimidine) 386 Thiazolo-pyrimidine Benzylidene, Methylfuran, Carbonitrile 243–246 3436, 3173 (NH), 2219 (CN)
12 (Pyrimidoquinazoline) 318 Pyrimidoquinazoline Carbonitrile, Methylfuran, Ketone 268–269 3217 (NH), 2220 (CN), 1719 (CO)
Triazine ~800 (estimated) Triazine Dimethylamino, Pyrrolidinyl, Amide Not reported Not provided

Observations :

  • The target’s higher molecular weight (~450 vs. 318–386 for compounds) reflects its extended side chain.
  • Melting points for compounds (243–269°C) suggest crystalline stability, while the target’s solubility may be influenced by its amide and pyrrolidine groups.

Spectroscopic Profiles

  • IR Spectroscopy : The target’s amide C=O stretch (~1650 cm⁻¹) aligns with carbonyl bands in compounds (1719 cm⁻¹ for ketones in 12).
  • NMR : The target’s 3,5-dimethylbenzoyl group would show aromatic protons (~6.5–7.5 ppm) and methyl signals (~2.3 ppm), overlapping with substituents in 11a (δ 2.24–2.37 for methyl groups). Pyrrolidine protons (δ 1.5–3.0 ppm) may resemble those in ’s triazine-pyrrolidine derivatives.

Q & A

Q. Critical variables :

  • Temperature control to avoid decomposition (e.g., maintain <250°C for thermally sensitive intermediates).
  • Catalyst selection (e.g., sodium ethoxide for cyclization steps ).

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:
Prioritize the following techniques:

  • IR spectroscopy : Identify carbonyl (C=O, ~1,710–1,720 cm⁻¹) and nitrile (CN, ~2,210–2,220 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include:
    • Aromatic protons (δ 6.5–8.1 ppm) and methyl groups (δ 2.2–2.4 ppm) .
    • Pyrrolidine N-CH₂ protons (δ 2.5–3.5 ppm) and tetrahydroquinoline CH₃ (δ 1.8–2.0 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 386–403 in analogous compounds) and isotopic patterns .

Validation : Cross-reference with computational predictions (e.g., DFT for ¹³C NMR shifts) to resolve ambiguities in crowded spectral regions.

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) variability or metabolite interference. Strategies include:

  • PK/PD modeling : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS.
  • Metabolite profiling : Identify active/inactive metabolites via hepatic microsome assays .
  • Dose-response recalibration : Adjust in vivo dosing to match in vitro effective concentrations, accounting for protein binding .

Case study : In pyrazoline derivatives, in vivo efficacy lagged due to rapid glucuronidation; modifying the C-3 substituent improved metabolic stability .

Advanced: What computational strategies are effective for predicting the binding affinity of this compound with target receptors?

Methodological Answer:
Use a hybrid approach:

  • Molecular docking (AutoDock/Vina) : Screen against homology models of target receptors (e.g., GPCRs or kinases). Focus on pyrrolidine and benzamide interactions with active sites .
  • Molecular dynamics (MD) simulations : Assess binding stability (50–100 ns trajectories) using AMBER or GROMACS. Monitor hydrogen bonding and hydrophobic packing .
  • Free-energy calculations (MM/PBSA) : Quantify ΔG binding for SAR refinement. For example, substituent effects on tetrahydroquinoline affinity were validated via MM/PBSA in related studies .

Validation : Cross-check with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?

Methodological Answer:

  • Core modifications : Synthesize analogs with:
    • Varied alkyl groups on the tetrahydroquinoline nitrogen (e.g., ethyl vs. methyl) .
    • Substituents on the benzamide ring (e.g., -OCH₃, -Cl) to modulate electronic effects .
  • Functional assays : Test analogs against off-target receptors (e.g., serotonin receptors for CNS targets) to assess selectivity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity cliffs .

Example : In pyrimidine derivatives, replacing -CN with -CF₃ improved selectivity by reducing hydrophobic off-target interactions .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Conduct accelerated degradation studies (25°C, pH 1–10). Monitor via HPLC for:
    • Hydrolysis of the amide bond in acidic conditions (pH <3).
    • Oxidative degradation of tetrahydroquinoline in basic conditions (pH >9) .
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C for solid state) .

Storage recommendations : Lyophilize and store at -20°C under argon for long-term stability.

Advanced: How can researchers validate the proposed mechanism of action (MOA) for this compound?

Methodological Answer:

  • Gene knockout/knockdown : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess activity loss .
  • Biochemical assays : Measure downstream biomarkers (e.g., cAMP for GPCR targets) via ELISA or Western blot .
  • Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to capture target proteins for MS identification .

Case study : In thiazolo-pyrimidines, MOA was confirmed via pull-down assays identifying PDE4 as the primary target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.